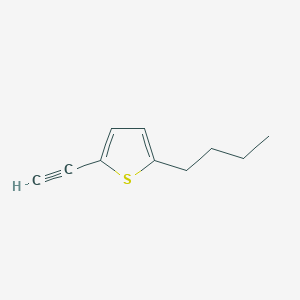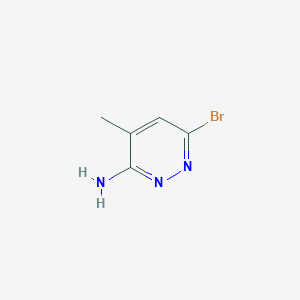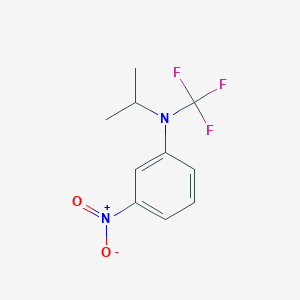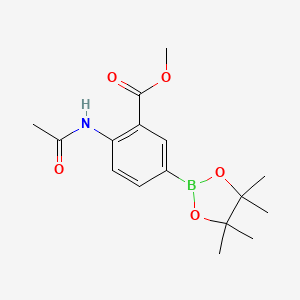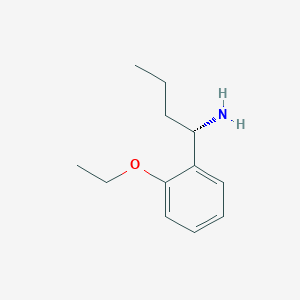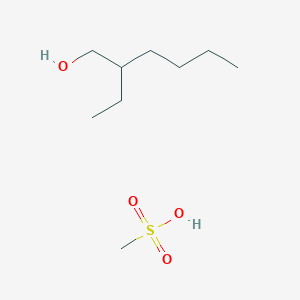
1-Hexanol, 2-ethyl-, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol, 2-ethyl-, methanesulfonate is an organic compound with the molecular formula C9H20O3S. It is a derivative of 1-hexanol, 2-ethyl-, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexanol, 2-ethyl-, methanesulfonate can be synthesized through the reaction of 1-hexanol, 2-ethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexanol, 2-ethyl-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Major products are ketones or aldehydes.
Reduction: Alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Hexanol, 2-ethyl-, methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-hexanol, 2-ethyl-, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes. This alkylation can lead to modifications in the molecular structure and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Hexanol, 2-ethyl-: The parent compound with a hydroxyl group instead of a methanesulfonate group.
Ethyl methanesulfonate: A similar compound with an ethyl group instead of the 2-ethylhexyl group.
Uniqueness
1-Hexanol, 2-ethyl-, methanesulfonate is unique due to its specific structure, which combines the properties of 1-hexanol, 2-ethyl- and methanesulfonate. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
92885-97-7 |
|---|---|
Fórmula molecular |
C9H22O4S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
2-ethylhexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
GPSSMHUDCHCGAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CO.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


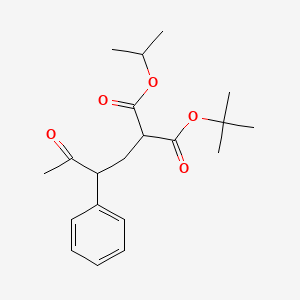
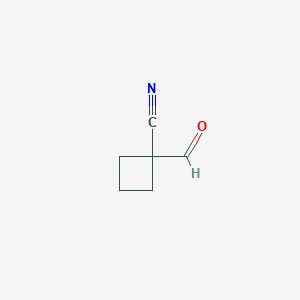
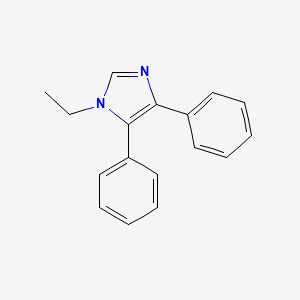

![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
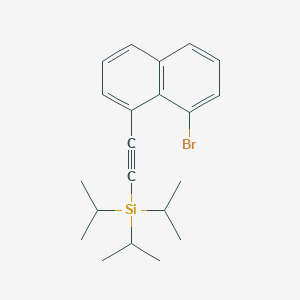
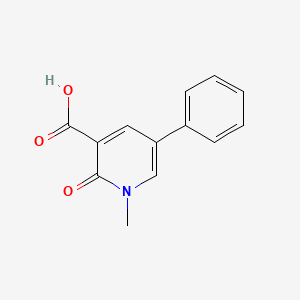
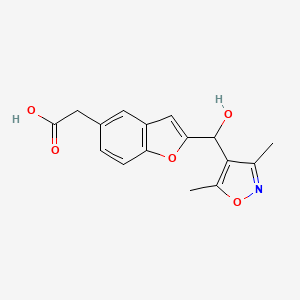
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)
